molecular formula C7H15NO B12439380 3-(Diethylamino)propanal CAS No. 89855-08-3

3-(Diethylamino)propanal

Cat. No.: B12439380
CAS No.: 89855-08-3
M. Wt: 129.20 g/mol
InChI Key: HAJLVDIUJBRYPV-UHFFFAOYSA-N
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Description

3-(Diethylamino)propanal is an organic compound with the molecular formula C7H15NO. It is a derivative of propanal where the hydrogen atom on the third carbon is replaced by a diethylamino group. This compound is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Diethylamino)propanal can be synthesized through several methods. One common method involves the reaction of diethylamine with 3-chloropropanal under basic conditions. The reaction proceeds via nucleophilic substitution, where the diethylamine displaces the chlorine atom on the propanal.

Industrial Production Methods

In industrial settings, this compound is typically produced through large-scale chemical reactions involving diethylamine and 3-chloropropanal. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-(Diethylamino)propanal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 3-(Diethylamino)propanoic acid.

    Reduction: Reduction of this compound can yield 3-(Diethylamino)propanol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as halides, thiols, and amines can be used in substitution reactions.

Major Products Formed

    Oxidation: 3-(Diethylamino)propanoic acid.

    Reduction: 3-(Diethylamino)propanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Diethylamino)propanal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as a precursor for the synthesis of pharmaceuticals and bioactive molecules.

    Industry: this compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Diethylamino)propanal involves its interaction with various molecular targets and pathways. In biological systems, the compound can act as a substrate for enzymes, leading to the formation of various metabolites. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    3-(Diethylamino)propanol: A similar compound where the aldehyde group is reduced to an alcohol.

    3-(Diethylamino)propanoic acid: An oxidized form of 3-(Diethylamino)propanal.

    3-(Diethylamino)propyl chloride: A halogenated derivative of this compound.

Uniqueness

This compound is unique due to its aldehyde functional group, which imparts distinct reactivity compared to its alcohol and acid counterparts. This makes it a valuable intermediate in organic synthesis and industrial applications.

Properties

CAS No.

89855-08-3

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

3-(diethylamino)propanal

InChI

InChI=1S/C7H15NO/c1-3-8(4-2)6-5-7-9/h7H,3-6H2,1-2H3

InChI Key

HAJLVDIUJBRYPV-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCC=O

Origin of Product

United States

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